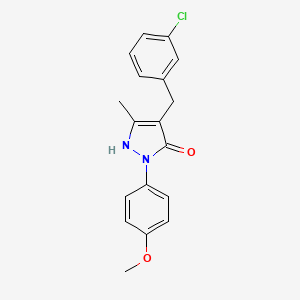

4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol

Description

4-(3-Chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a 3-chlorobenzyl substituent at position 4, a methyl group at position 3, and a 4-methoxyphenyl group at position 1. The presence of electron-withdrawing (chlorine) and electron-donating (methoxy) groups in this compound suggests unique electronic properties that may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C18H17ClN2O2 |

|---|---|

Molecular Weight |

328.8 g/mol |

IUPAC Name |

4-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C18H17ClN2O2/c1-12-17(11-13-4-3-5-14(19)10-13)18(22)21(20-12)15-6-8-16(23-2)9-7-15/h3-10,20H,11H2,1-2H3 |

InChI Key |

DVYPATQFURMVLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)CC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-chlorobenzyl, 4-methoxyphenyl, and methyl groups. These reactions often require the use of appropriate halides and catalysts to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Halides, acids, and bases are often used as reagents in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that 4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol exhibits significant biological activities, making it a subject of interest in pharmacology.

Antioxidant Activity

Studies have shown that compounds within the pyrazole class can exhibit strong antioxidant properties. For instance, derivatives of pyrazole have been evaluated for their radical scavenging activity using the DPPH assay, demonstrating that some compounds outperform ascorbic acid in terms of antioxidant capacity .

Anticancer Properties

The compound has been tested against various cancer cell lines, showing cytotoxic effects. In vitro studies indicate that it can induce apoptosis in colorectal carcinoma cells, suggesting potential as an anticancer agent . The mechanism of action often involves the disruption of cellular processes leading to programmed cell death.

Applications in Medicinal Chemistry

The compound's structural diversity contributes to its potential use in drug development. Its derivatives have been explored for various therapeutic areas:

- Anti-inflammatory Agents : Some pyrazole derivatives demonstrate anti-inflammatory effects by inhibiting cyclooxygenase enzymes.

- Antimicrobial Activity : The compound has shown efficacy against bacterial strains, indicating potential use as an antimicrobial agent .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Comparisons

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations:

- Substituent Effects : The target compound’s 3-chlorobenzyl group introduces steric bulk and electron-withdrawing effects compared to simpler chlorophenyl or methoxyphenyl substituents in analogs .

- Electronic Properties : The combination of 4-methoxyphenyl (electron-donating) and 3-chlorobenzyl (electron-withdrawing) groups creates a polarized electronic environment, distinct from analogs with uniformly electron-deficient or -rich substituents .

Crystallographic and Analytical Data

- Crystal Structures : Analogs such as 4-[(4-chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide were resolved using X-ray diffraction, revealing planar pyrazole rings and intermolecular hydrogen bonds involving hydroxyl/carboxamide groups . Similar analyses for the target compound would clarify its conformational preferences.

- Spectroscopic Characterization : NMR data for related compounds (e.g., ) confirm the integrity of methoxy, methyl, and chlorinated substituents, providing a benchmark for verifying the target compound’s structure.

Biological Activity

4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of 362.8 g/mol. The structure features a pyrazole ring substituted with a chlorobenzyl and methoxyphenyl group, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds structurally related to this compound have shown significant inhibition of various cancer cell lines.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Induces apoptosis via G1/S arrest |

| Compound B | HCT-116 | 10.0 | Inhibits EGFR and VEGFR pathways |

| Compound C | A549 | 15.0 | Promotes DNA fragmentation |

In a study evaluating similar pyrazole derivatives, the most potent compounds demonstrated IC50 values ranging from 3–10 µM against cancer cell lines, indicating strong antiproliferative effects and the ability to induce apoptosis through cell cycle arrest mechanisms .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Compounds with similar structures have exhibited activity against various bacterial strains, suggesting that this compound may possess similar effects.

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific biological targets:

- Inhibition of Kinases : Many pyrazole compounds act as inhibitors of kinases involved in cancer progression, such as EGFR and VEGFR .

- Induction of Apoptosis : Studies show that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

- Case Study on MCF-7 Cells : A derivative similar to this compound was tested on MCF-7 breast cancer cells, showing significant reduction in cell viability and induction of apoptosis through mitochondrial pathway activation.

- Animal Model Studies : In vivo studies involving tumor-bearing mice treated with pyrazole derivatives demonstrated reduced tumor growth and improved survival rates compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.